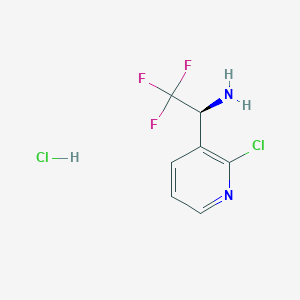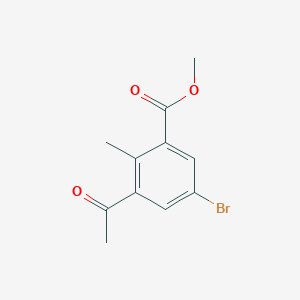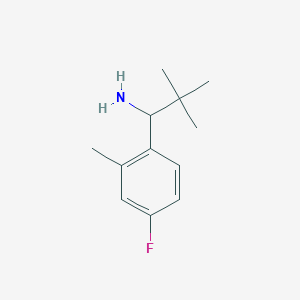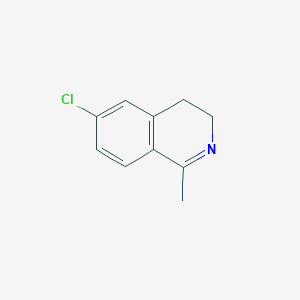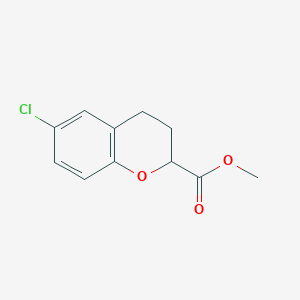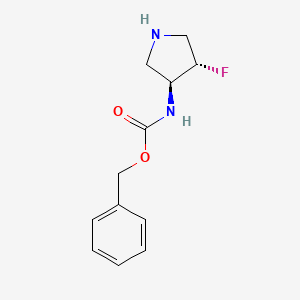
trans-3-(Cbz-amino)-4-fluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(Cbz-amino)-4-fluoropyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.
Deprotection: Hydrogenation using Pd/C for removing the Cbz group.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotected Amino Compound: Removal of the Cbz group yields the free amino derivative.
Substituted Derivatives: Nucleophilic substitution can lead to a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the design and synthesis of novel therapeutic agents due to its unique structural features.
Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of trans-3-(Cbz-amino)-4-fluoropyrrolidine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Comparación Con Compuestos Similares
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Another Cbz-protected amino compound with a cyclobutane ring.
4-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the Cbz protection.
N-Boc-3,4-difluoroproline: A fluorinated proline derivative with a different protecting group.
Uniqueness:
Structural Features: The combination of the Cbz-protected amino group and the fluorine atom at specific positions on the pyrrolidine ring makes trans-3-(Cbz-amino)-4-fluoropyrrolidine unique.
Applications: Its unique structure allows for specific interactions in biological systems and synthetic applications that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C12H15FN2O2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
Clave InChI |
KZWUUEWPRQZDNF-QWRGUYRKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


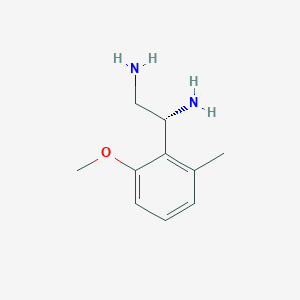

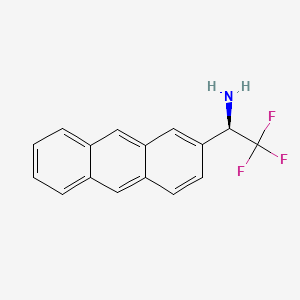
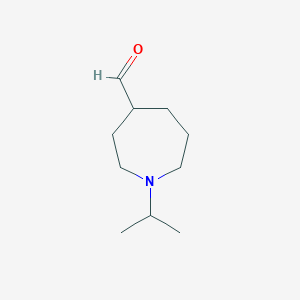
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
